L-NIL hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWSATZDBEAOS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159190-45-1, 150403-89-7 | |
| Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-NIL hydrochloride and gene expression modulation
An In-depth Technical Guide to L-NIL Hydrochloride and its Modulation of Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-N6-(1-iminoethyl)lysine hydrochloride (this compound) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. By attenuating the production of nitric oxide (NO), a pleiotropic signaling molecule, this compound indirectly modulates a host of intracellular signaling pathways, consequently altering gene expression profiles. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on critical signaling pathways such as NF-κB, MAPK, and JAK-STAT, and its quantifiable effects on gene expression. Detailed experimental protocols for investigating these effects are provided, along with visualizations of the underlying molecular interactions and workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to this compound
This compound is a well-characterized small molecule inhibitor of nitric oxide synthase (NOS) with marked selectivity for the inducible isoform (iNOS or NOS2) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1][2] The overproduction of NO by iNOS is a hallmark of various pathological conditions, including chronic inflammation, septic shock, and neurodegenerative diseases.[3] L-NIL's selectivity makes it a valuable tool for dissecting the specific roles of iNOS in these processes.
Mechanism of Action: L-NIL acts as a competitive inhibitor at the arginine-binding site of the iNOS enzyme. This inhibition curtails the synthesis of nitric oxide and its downstream signaling effects. The inhibitory potency of L-NIL is significant, with reported IC50 values in the low micromolar range for iNOS, while being substantially less potent against nNOS and eNOS.[1] For instance, L-NIL exhibits an IC50 of 3.3 μM for mouse iNOS, making it 28-fold more selective for iNOS than for rat brain constitutive NOS (nNOS).[4][5]
Modulation of Core Signaling Pathways
The primary mechanism by which this compound modulates gene expression is through the reduction of NO bioavailability. Nitric oxide can influence cellular signaling through various means, including S-nitrosylation of proteins and activation of soluble guanylate cyclase (sGC). By inhibiting iNOS, L-NIL can reverse or prevent these NO-mediated effects on key signaling cascades that control gene transcription.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Nitric oxide has a complex, often bidirectional, relationship with NF-κB. In some contexts, NO can promote NF-κB activation, while in others, it can be inhibitory. By reducing NO levels, L-NIL can prevent the activation of NF-κB in inflammatory settings. For example, the expression of iNOS itself is driven by NF-κB, creating a potential feedback loop that L-NIL can interrupt.
Figure 1: L-NIL's intervention in the NF-κB signaling pathway.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical mediators of cellular responses to external stressors. They regulate cell proliferation, differentiation, and apoptosis. Nitric oxide can activate MAPK pathways, and this activation is implicated in the expression of inflammatory genes. By inhibiting iNOS, L-NIL can prevent the sustained activation of pathways like p38 MAPK, thereby downregulating inflammatory gene expression.
Figure 2: Modulation of the p38 MAPK pathway by L-NIL via iNOS inhibition.
Quantitative Effects on Gene Expression
The modulatory effects of L-NIL on signaling pathways translate into measurable changes in gene and protein expression. Several studies have quantified these changes in various experimental models.
| Gene/Protein | Experimental Model | Treatment | Result | Citation |
| TLR4 | Ischemia-Reperfusion (Mouse Kidney) | L-NIL (10 & 30 mg/kg) | Significant decrease in protein content | [4] |
| IL-1β | Ischemia-Reperfusion (Mouse Kidney) | L-NIL (10 & 30 mg/kg) | Significant decrease in protein content | [4] |
| Clusterin | Ischemia-Reperfusion (Mouse Kidney) | L-NIL (10 & 30 mg/kg) | Significant decrease in transcript levels | [4] |
| NFAT5 | Ischemia-Reperfusion (Mouse Kidney) | L-NIL (10 & 30 mg/kg) | Increase in mRNA levels | [4] |
| IGF-I | LPS-treated Hepatocytes | L-NIL | Prevents LPS-induced decrease in mRNA levels | [6] |
| GSK-3β activity | Burn Injury (Rat Skeletal Muscle) | L-NIL (60mg/kg) | Reverted burn-induced increase in activity | [7][8] |
| Nitrotyrosine | Burn Injury (Rat Skeletal Muscle) | L-NIL (60mg/kg) | Reversed burn-induced increase in content | [7] |
Detailed Experimental Protocols
Investigating the impact of L-NIL on gene expression requires a combination of in vitro and in vivo experimental techniques. Below are foundational protocols that can be adapted for specific research questions.
General Experimental Workflow
The logical flow for a typical experiment involves cell or animal treatment, sample collection, molecular analysis, and data interpretation.
Figure 3: A standard workflow for studying L-NIL's effects on gene expression.
In Vitro Cell Culture and Treatment
This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) to study inflammatory gene expression.
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Cell Seeding: Plate RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C, 5% CO2.
-
L-NIL Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water.[9] Further dilutions should be made in cell culture medium immediately before use.
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing the desired concentration of L-NIL (e.g., 10-100 µM). A vehicle control (medium with water) must be included. Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, to the wells.
-
Incubation: Incubate for the desired period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
Harvesting:
-
For RNA: Aspirate the medium, wash cells with cold PBS, and add 1 mL of TRIzol reagent to each well.
-
For Protein: Aspirate the medium, wash cells with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol quantifies the mRNA expression of a target gene relative to a housekeeping gene.
-
RNA Isolation: Isolate total RNA from the cell lysates using a standard phenol-chloroform extraction method or a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Run the reaction on a qPCR instrument with a typical program:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH, β-actin).
Western Blotting for Protein Expression and Pathway Activation
This protocol assesses changes in protein levels or the phosphorylation status of signaling proteins.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
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Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-phospho-p38, anti-β-actin) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Conclusion
This compound serves as a critical research tool and a potential therapeutic agent by selectively targeting inducible nitric oxide synthase. Its ability to inhibit iNOS provides a powerful method to study the downstream consequences of NO signaling in pathophysiology. By reducing excessive NO production, L-NIL effectively modulates key inflammatory signaling pathways like NF-κB and MAPK, leading to significant alterations in the expression of a wide array of genes. The protocols and data presented in this guide offer a framework for researchers to explore and leverage the gene expression modulating properties of L-NIL in the context of inflammation, immunology, and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
The Role of L-NIL Hydrochloride in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various diseases, including cancer and inflammatory conditions. While the primary mechanism of L-NIL is the attenuation of nitric oxide (NO) production, emerging evidence highlights its significant role in the modulation of apoptosis. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences apoptotic signaling pathways, supported by experimental data and detailed protocols for researchers.
Introduction: this compound and iNOS Inhibition
This compound is a small molecule that acts as a competitive inhibitor of iNOS.[1][2] iNOS is one of three isoforms of nitric oxide synthase and is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[2] The nitric oxide produced by iNOS has a dual role in cellular processes; it can be either pro-apoptotic or anti-apoptotic depending on its concentration, the cellular redox state, and the specific cell type.[3]
High concentrations of NO are generally considered pro-apoptotic, inducing cell death through DNA damage and activation of stress-related pathways. Conversely, lower, sustained levels of NO can promote cell survival and inhibit apoptosis, often through the S-nitrosylation of key apoptotic proteins like caspases, thereby inhibiting their activity.
This compound, by selectively inhibiting iNOS, modulates the cellular NO concentration, thereby influencing the delicate balance between cell survival and apoptosis.
The Pro-Apoptotic Effects of this compound
In various pathological contexts, particularly in cancer, the overexpression of iNOS contributes to tumor progression by promoting cell survival and angiogenesis. By inhibiting iNOS, this compound can shift the balance towards apoptosis, making it a promising agent for therapeutic intervention.
Downregulation of Anti-Apoptotic Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad). The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli.
Studies have demonstrated that treatment with this compound can lead to the downregulation of the anti-apoptotic protein Bcl-2.[4] This reduction in Bcl-2 levels disrupts the sequestration of pro-apoptotic proteins, allowing them to initiate the mitochondrial apoptotic cascade.
Activation of Caspases
Caspases are a family of cysteine proteases that execute the apoptotic program. Nitric oxide can inhibit caspase activity through S-nitrosylation of their cysteine residues. By reducing NO levels, this compound can prevent this inhibitory post-translational modification, thereby promoting caspase activation and subsequent apoptosis.
Quantitative Data on this compound and Apoptosis
The following tables summarize the quantitative effects of this compound on key apoptotic markers.
| Cell Line | Treatment | Concentration | Duration | % Apoptotic Cells (Annexin V Positive) | Fold Change vs. Control | Reference |
| Human Melanoma (in vivo xenograft) | L-NIL | 40 mg/kg/day | 21 days | Increased TUNEL-positive cells | Not specified | [4] |
| Glioblastoma (U87-MG) | L-NIL | 500 µM | Not specified | Decreased clonogenic survival | Significant decrease | [3] |
| Glioblastoma (U87-MG) | L-NIL | 1000 µM | Not specified | Decreased clonogenic survival | Significant decrease | [3] |
| Cell Line/Model | Treatment | Concentration | Duration | Protein | Change in Expression | Reference |
| Human Melanoma (in vivo xenograft) | L-NIL | 40 mg/kg/day | 21 days | Bcl-2 | Decreased | [4] |
| Feline T-cell Leukemia (FT-1) | Doxorubicin | 0.3 µg/ml | 24h | Bcl-2 | ~41.0-fold increase | [5] |
| Feline T-cell Leukemia (FT-1) | Prednisolone | 0.2 µg/ml | 24h | Bcl-2 | ~62.0-fold increase | [5] |
| Feline T-cell Leukemia (FT-1) | Vincristine | 5 ng/ml | 24h | Bcl-2 | ~11.1-fold increase | [5] |
| Assay | Cell/Tissue Lysate | Treatment | Fold Increase in Caspase-3 Activity vs. Control | Reference |
| Caspase-3 Activity Assay | LPS-induced lung injury in mice | LPS (30 mg/kg) | ~10-fold at 24h | [6] |
| Caspase-3 Activity Assay | PC12 cells with OGD/R injury | Linalool (100 µM) | Significant decrease vs. OGD/R | [7] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Apoptotic Signaling Pathway
Caption: this compound inhibits iNOS, reducing NO levels, which in turn downregulates Bcl-2 and prevents caspase S-nitrosylation, leading to apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: A general workflow for investigating the pro-apoptotic effects of this compound in vitro.
Experimental Protocols
In Vitro Treatment with this compound
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Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
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Preparation of L-NIL Stock Solution: Dissolve this compound in sterile, nuclease-free water or PBS to prepare a stock solution (e.g., 10 mM).[8]
-
Treatment: Dilute the L-NIL stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM - 1 mM). Remove the existing medium from the cells and replace it with the L-NIL-containing medium.
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Sample Preparation: Prepare cells on slides (e.g., by cytospinning) or use tissue sections. Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction:
-
Equilibrate the samples with Equilibration Buffer for 10 minutes.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Washing: Wash the samples with PBS to remove unincorporated nucleotides.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the slides with an anti-fade mounting medium.
-
Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blot for Bcl-2 and Caspase-3
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Caspase-3 Activity Assay (Colorimetric)
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer/DTT Mix to each well.
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control.
Conclusion
This compound demonstrates a clear role in promoting apoptosis, primarily through its selective inhibition of iNOS. By reducing nitric oxide levels, it mitigates the anti-apoptotic effects of NO, leading to the downregulation of Bcl-2 and the activation of the caspase cascade. These findings underscore the therapeutic potential of this compound in diseases characterized by excessive iNOS expression and apoptosis evasion, such as cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pro-apoptotic mechanisms of this compound and to evaluate its efficacy in various preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Growth factors prevent changes in Bcl-2 and Bax expression and neuronal apoptosis induced by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antineoplastic drugs on the expression of Bcl-2 and Bcl-xL genes in the feline T-cell leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection from Lethal Apoptosis in Lipopolysaccharide-Induced Acute Lung Injury in Mice by a Caspase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
L-NIL Hydrochloride: A Technical Guide to its Role in the Regulation of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO) is a pleiotropic signaling molecule with a dual role in inflammation. While constitutively produced NO is crucial for physiological processes, the high-output production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation. Selective inhibition of iNOS presents a promising therapeutic strategy to mitigate inflammatory damage without disrupting essential homeostatic functions. This technical guide provides an in-depth overview of L-N⁶-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a potent and selective iNOS inhibitor. We will explore its mechanism of action, summarize key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the signaling pathways it modulates.
Introduction: Nitric Oxide Synthase in Inflammation
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a role in neurotransmission.
-
Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it is critical for vasodilation and maintaining cardiovascular health.[1]
-
Inducible NOS (iNOS or NOS2): Its expression is induced in various cell types, including macrophages and fibroblasts, by inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines.[2]
Both nNOS and eNOS are constitutive, calcium-dependent enzymes that produce low, transient levels of NO. In contrast, iNOS is calcium-independent and, once expressed, produces large, sustained amounts of NO that can be cytotoxic and contribute significantly to the pathophysiology of inflammatory diseases.[1] Therefore, selective inhibition of iNOS is a key objective in developing anti-inflammatory therapeutics.
This compound: Mechanism and Selectivity
This compound is a derivative of the amino acid L-lysine and acts as a potent and selective inhibitor of the iNOS enzyme.[3] Its selectivity is a critical feature, allowing it to target the pathological overproduction of NO in inflammatory settings while sparing the physiological functions of eNOS and nNOS.
The primary mechanism of action is competitive inhibition, where L-NIL binds to the active site of the iNOS enzyme, preventing the binding of the natural substrate, L-arginine. This leads to a significant reduction in the synthesis of nitric oxide.
Quantitative Data on this compound Efficacy
The efficacy of L-NIL has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data regarding its inhibitory potency and effects on inflammatory markers.
Table 1: In Vitro Inhibitory Activity of L-NIL
| Enzyme Source | NOS Isoform | IC₅₀ Value | Selectivity vs. iNOS | Reference |
| Mouse | iNOS | 3.3 µM | - | [3][4][5][6] |
| Rat Brain | cNOS (nNOS) | 92 µM | 28-fold | [3][4][5][7] |
| Not Specified | eNOS | 8 - 38 µM | ~2.4 to 11.5-fold | [8] |
| Not Specified | nNOS | 17 - 92 µM | ~5 to 28-fold | [8] |
| RAW 264.7 Cells (LPS-stimulated) | iNOS | 15.8 µM | - | [5] |
Table 2: In Vivo Anti-Inflammatory Efficacy of this compound
| Animal Model | Condition | Dosage & Administration | Key Findings | Reference |
| Mice | Renal Ischemia/Reperfusion | 10 and 30 mg/kg, IP | Prevents inflammation, oxidative stress, and autophagy. Decreased TLR4 and IL-1β protein content. | [4][5] |
| Mice | Monosodium Urate (MSU)-Induced Inflammation | 10 mg/kg/day, Pretreatment | Suppressed footpad swelling. Reversed the increase in plasma NO metabolites. Suppressed MSU-induced gene expression of iNOS, TNF-α, and IL-1β. | [9] |
| Rats | Adjuvant-Induced Arthritis | Dose-dependent | Suppressed the increase in plasma nitrite levels and joint inflammation. | [10] |
| Rats | LPS-Induced Renal Dysfunction | Not Specified | Prevented the decrease in Glomerular Filtration Rate (GFR). | [1] |
Signaling Pathways and L-NIL Regulation
L-NIL exerts its anti-inflammatory effects by intervening in key signaling pathways. Inflammatory stimuli like LPS activate Toll-like receptor 4 (TLR4), triggering downstream cascades that lead to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of the iNOS gene. By inhibiting iNOS, L-NIL prevents the excessive production of NO, a key mediator of inflammation. Furthermore, studies have shown that L-NIL can suppress the phosphorylation of MAPKs like ERK1/2 and p38, which are also involved in the inflammatory response.[9]
References
- 1. Inhibition of constitutive nitric oxide synthase (NOS) by nitric oxide generated by inducible NOS after lipopolysaccharide administration provokes renal dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotium.com [biotium.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
L-NIL hydrochloride impact on cellular redox state
An In-depth Technical Guide on the Impact of L-NIL Hydrochloride on Cellular Redox State
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N6-(1-iminoethyl)lysine hydrochloride (this compound) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[1][2][3] The iNOS isoform is typically expressed in response to inflammatory stimuli, such as endotoxins and cytokines, and is responsible for the production of large, sustained amounts of nitric oxide (NO). This high output of NO is a critical component of the innate immune response but can also contribute significantly to cellular damage through the generation of reactive nitrogen species (RNS) and the disruption of the cellular redox balance.[4][5]
The cellular redox state, or redox balance, refers to the equilibrium between oxidants (pro-oxidants) and reductants (antioxidants). This balance is crucial for normal cellular function, including signal transduction, gene expression, and metabolic regulation.[5] A shift in this balance towards an excess of oxidants, a condition known as oxidative stress, can lead to damage of lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][6]
This technical guide provides a comprehensive overview of the mechanism by which this compound impacts the cellular redox state, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: Selective iNOS Inhibition
The primary mechanism through which this compound influences the cellular redox state is its selective inhibition of the iNOS enzyme. Unlike the other major NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), which are constitutively expressed and produce low levels of NO for signaling purposes, iNOS generates high concentrations of NO over prolonged periods.[7]
L-NIL demonstrates significant selectivity for iNOS over the constitutive isoforms. This selectivity is critical for its use as a research tool and its potential as a therapeutic agent, as it allows for the targeted reduction of pathological NO production without disrupting the essential physiological functions of nNOS and eNOS.[2][8] The inhibitory potency of L-NIL is concentration-dependent.[9]
Impact on Cellular Redox State
By inhibiting iNOS, this compound directly curtails the production of high levels of NO. This has profound downstream effects on the cellular redox environment.
-
Reduction of Reactive Nitrogen Species (RNS): The most significant impact of iNOS inhibition is the reduced formation of RNS. Nitric oxide can react rapidly with superoxide radicals (O₂•⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. Peroxynitrite can cause cellular damage by oxidizing lipids, nitrating tyrosine residues on proteins (forming nitrotyrosine, a marker of nitrosative stress), and damaging DNA.[4][10] Studies have shown that L-NIL can completely block the increase in RNS generation in response to inflammatory stimuli like lipopolysaccharide (LPS).[10]
-
Alleviation of Oxidative Stress: In inflammatory conditions, iNOS expression and subsequent NO production contribute to oxidative stress.[1][6] By preventing the overproduction of NO, L-NIL reduces the formation of peroxynitrite, thereby decreasing the overall oxidative and nitrosative burden on the cell. In vivo studies have demonstrated that L-NIL prevents inflammation and oxidative stress in models of renal ischemia-reperfusion.[9][11]
-
Interaction with Glutathione (GSH): Glutathione is a critical intracellular antioxidant.[12] High levels of NO and RNS can deplete cellular glutathione stores, compromising the cell's antioxidant defense system.[13] While direct studies linking L-NIL to glutathione preservation are not detailed in the provided results, the logical consequence of reducing the NO/RNS burden is the sparing of GSH, thereby helping to maintain a healthy cellular redox buffer (GSH/GSSG ratio).[5][14]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity and in vivo effects of this compound.
Table 1: Inhibitory Potency (IC₅₀) of L-NIL Against NOS Isoforms
| NOS Isoform | Species/Source | IC₅₀ Value | Selectivity (fold vs. iNOS) | Reference(s) |
| iNOS | Mouse | 3.3 µM | - | [1][3][8][9][11][15] |
| Human/Mouse | 0.4 - 3.3 µM | - | [2][16] | |
| nNOS | Rat Brain (constitutive) | 92 µM | ~28-fold | [1][8][9] |
| 17 - 92 µM | 5.2 - 28-fold | [2][16] | ||
| eNOS | 8 - 38 µM | 2.4 - 11.5-fold | [2][16] |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | Dosage | Administration | Key Findings Related to Redox State | Reference(s) |
| Mice (Balb/c) | Renal Ischemia-Reperfusion | 10 and 30 mg/kg | Intraperitoneal (IP) | Prevents inflammation and oxidative stress. | [1][9][11] |
| Mice | LPS-induced Sepsis | 3 mg/kg | Intraperitoneal (IP) | Completely blocked the increase in RNS generation and redox stress in the kidney. | [10] |
| Rats (Sprague-Dawley) | Sepsis (Cecal Ligation) | 3 mg/kg/hr | Infusion | Increased local tissue oxygen consumption, suggesting a reversal of NO-mediated metabolic depression. | [17] |
Experimental Protocols
Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)
This protocol measures NOS activity by quantifying the stable end-products of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Principle: Nitrate is first enzymatically converted to nitrite by nitrate reductase. Total nitrite is then detected as a colored azo dye product when Griess Reagents are added, which absorbs light at 540 nm.[7][18]
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in cold NOS Assay Buffer. Centrifuge to clarify and determine the protein concentration.[7]
-
Reaction Setup: In a 96-well plate, add the sample (e.g., 200-400 µg protein). For a positive control, use purified NOS enzyme. Adjust the total volume with NOS Assay Buffer.
-
Cofactor and Substrate Addition: Prepare a Reaction Mix containing NOS Assay Buffer, NOS Cofactors (e.g., FAD, FMN, NADPH, BH4), and NOS Substrate (L-arginine).[7]
-
Incubation: Add the Reaction Mix to each well and incubate at 37°C for 1-3 hours.
-
Nitrate Reduction: Add Nitrate Reductase and incubate for 20-30 minutes to convert nitrate to nitrite.
-
Color Development: Add Griess Reagent 1 (sulfanilamide) followed by Griess Reagent 2 (N-(1-naphthyl)ethylenediamine) to each well. Incubate for 10 minutes at room temperature.[7]
-
Measurement: Read the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve.
Measurement of Intracellular Reactive Oxygen/Nitrogen Species (ROS/RNS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA) to detect general oxidative stress.
Principle: DCFH₂-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH₂. In the presence of ROS and RNS, DCFH₂ is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected.[19]
Methodology:
-
Cell Plating: Plate cells in a 96-well plate (black, clear bottom) and allow them to adhere overnight.
-
L-NIL Treatment: Treat cells with the desired concentrations of this compound for a specified duration.
-
Probe Loading: Remove the media and wash cells with a suitable buffer (e.g., PBS). Add DCFH₂-DA working solution (typically 5-20 µM) and incubate at 37°C for 30-60 minutes in the dark.[19]
-
Induction of Oxidative Stress: Wash the cells to remove the excess probe. Add the inflammatory stimulus (e.g., LPS) to induce iNOS expression and ROS/RNS production. A positive control group can be treated with H₂O₂.[19]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[19] Readings can be taken kinetically over time.
Western Blot for Nitrotyrosine (Marker of Nitrosative Stress)
This protocol detects the modification of proteins by RNS.
Principle: Peroxynitrite nitrates tyrosine residues on proteins. These modified proteins can be detected using a specific primary antibody against nitrotyrosine.[20][21]
Methodology:
-
Protein Extraction: Following experimental treatment (e.g., inflammatory stimulus with or without L-NIL), lyse cells or homogenize tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[22]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for nitrotyrosine overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein nitration.
Visualizations
Figure 1. Signaling pathway showing the induction of iNOS and the inhibitory action of this compound.
Figure 2. A generalized experimental workflow for studying the effects of L-NIL on cellular redox state.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (1139) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Reactive Oxygen and Nitrogen Species Regulate Inducible Nitric Oxide Synthase Function Shifting the Balance of Nitric Oxide and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Nitric Oxide in Regulating Intestinal Redox Status and Intestinal Epithelial Cell Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of the inducible nitric-oxide synthase inhibitor L-N(6)-(1-iminoethyl)-lysine on microcirculation and reactive nitrogen species generation in the kidney following lipopolysaccharide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Changes in Glutathione Content in Liver Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione depletion increases nitric oxide-induced oxidative stress in primary rat hepatocyte cultures: involvement of low-molecular-weight iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined L-citrulline and glutathione supplementation increases the concentration of markers indicative of nitric oxide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-NIL (hydrochloride) - Immunomart [immunomart.org]
- 16. thomassci.com [thomassci.com]
- 17. Inhibiting nitric oxide overproduction during hypotensive sepsis increases local oxygen consumption in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 19. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for determining protein cysteine thiol redox status using western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 23. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-NIL Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N⁶-(1-Iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory and disease states.[1][2][3][4][5] Unlike constitutive NOS isoforms (eNOS and nNOS), iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products, leading to the high-output production of nitric oxide (NO), a key mediator in inflammation. The selective inhibition of iNOS by this compound makes it a valuable tool for investigating the role of iNOS in various disease models in vivo and for exploring its therapeutic potential.
These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including its mechanism of action, established protocols, and relevant quantitative data.
Mechanism of Action
This compound acts as a competitive inhibitor of iNOS, binding to the active site of the enzyme and preventing the conversion of L-arginine to L-citrulline and nitric oxide.[6] Its selectivity for iNOS over eNOS and nNOS is a key advantage, minimizing the potential for off-target effects related to the physiological functions of constitutive NO production, such as blood pressure regulation and neurotransmission.[1][2][3][4][5]
Signaling Pathway of iNOS Inhibition
The induction of iNOS is a complex process involving multiple signaling pathways, primarily activated by inflammatory stimuli. The inhibition of iNOS by this compound downstream of these pathways effectively blocks the production of NO and its subsequent effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various in vivo models.
Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Species | This compound Dose | Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 5-25 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of late-phase paw edema. | [7] |
| Monosodium Urate Crystal-Induced Inflammation | Mouse | 5 or 10 mg/kg/day | Intraperitoneal (i.p.) | Significant reduction in footpad swelling at 10 mg/kg/day. | |
| Adjuvant-Induced Arthritis | Rat | 1-100 µg/mL in drinking water | Oral | Dose-dependent suppression of joint inflammation and plasma nitrite levels. | [5] |
| Lipopolysaccharide (LPS)-Induced Inflammation | Rat | 0.2 - 1 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of LPS-induced increase in plasma nitrite and nitrate. | [8] |
Table 2: Effects of this compound on Biochemical and Physiological Parameters In Vivo
| Parameter | Animal Model | Species | This compound Dose | Outcome | Reference |
| iNOS Activity | Carrageenan-Induced Paw Edema | Rat | 5-25 mg/kg (i.p.) | Inhibition of carrageenan-induced increase in hindpaw iNOS activity. | [7] |
| Plasma Nitrite/Nitrate | LPS-Treated | Rat | 0.2 - 1 mg/kg (i.p.) | >95% inhibition of the LPS-induced increase in plasma nitrite and nitrate. | [8] |
| Glomerular Filtration Rate (GFR) | LPS-Induced Renal Dysfunction | Rat | Not specified | Prevention of LPS-induced decrease in GFR. | |
| Tumor Growth | Human Melanoma Xenograft | Mouse | 0.15% in drinking water | Significant inhibition of melanoma growth and increased survival. | [2] |
| Blood Pressure | Healthy | Mouse | Up to 0.2% in drinking water | No overt toxicity or changes in blood pressure observed. | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in aqueous solutions.[9] For intraperitoneal injections, it is commonly dissolved in sterile phosphate-buffered saline (PBS) or isotonic saline. For oral administration, it can be dissolved in drinking water.
Materials:
-
This compound powder
-
Sterile, pyrogen-free PBS (pH 7.2) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS or saline to the tube.
-
Vortex the solution until the this compound is completely dissolved. The solubility in PBS (pH 7.2) is approximately 30 mg/mL.[9]
-
It is recommended to prepare fresh solutions daily and not to store aqueous solutions for more than one day.[9]
Protocol for Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard model of acute inflammation to evaluate the anti-inflammatory effects of this compound.[7][10][11][12][13]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound solution (prepared as described above)
-
1% (w/v) carrageenan solution in sterile saline
-
P plethysmometer or digital calipers
-
Animal handling restraints
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Drug Administration: Administer this compound (e.g., 5, 10, or 25 mg/kg) or vehicle (saline or PBS) via intraperitoneal injection 30 minutes before carrageenan injection.[7]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[12]
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the paw edema in the this compound-treated groups to the vehicle-treated control group.
-
Endpoint Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as measurement of iNOS activity, cytokine levels, or histological examination.
Measurement of iNOS Activity in Tissue Homogenates
The activity of iNOS in tissue samples can be determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline or by quantifying the production of nitrite and nitrate, stable end products of NO metabolism.[14][15][16]
Griess Assay for Nitrite/Nitrate Measurement:
This colorimetric assay is a common method for the indirect measurement of NO production.
Materials:
-
Tissue homogenates
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (for conversion of nitrate to nitrite)
-
NADPH
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize the collected tissue in a suitable buffer.
-
Nitrate Reduction: Incubate the tissue homogenate with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of the role of iNOS in health and disease. Its selectivity and proven efficacy in various animal models make it a cornerstone for research in inflammation, immunology, and oncology. The protocols and data presented in these application notes provide a foundation for the successful design and execution of in vivo studies using this potent iNOS inhibitor. Researchers should always adhere to ethical guidelines and institutional regulations for animal experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-NIL Hydrochloride in Mouse Models of Sepsis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key contributor to the pathophysiology of sepsis, leading to vasodilation, hypotension, and tissue damage. L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS in sepsis and for evaluating potential therapeutic strategies.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in two common mouse models of sepsis: cecal ligation and puncture (CLP) and lipopolysaccharide (LPS)-induced endotoxemia.
Data Presentation
The following table summarizes quantitative data on the dosage and effects of this compound in mouse models of sepsis.
| Sepsis Model | Mouse Strain | This compound Dosage | Administration Route | Timing of Administration | Key Findings |
| Cecal Ligation and Puncture (CLP) | Balb/c | 10 and 30 mg/kg | Intraperitoneal (IP) | At the end of CLP and 6 hours post-sepsis induction | Decreased plasma NGAL, reduced TLR4 and IL-1β protein content.[1][2] |
| Lipopolysaccharide (LPS)-Induced | C57BL/6 | Not specified in search results | Intraperitoneal (IP) | Typically 30-60 minutes before LPS injection | Expected to reduce pro-inflammatory cytokines (TNF-α, IL-6) and improve survival. |
Note: Specific quantitative data on the effects of this compound on survival rates and a comprehensive cytokine profile in sepsis models were not available in the provided search results. The findings for the LPS model are based on the expected mechanism of action of an iNOS inhibitor.
Signaling Pathway
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_Gene [label="iNOS Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS_Protein [label="iNOS Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_NIL [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathological_Effects [label="Pathological Effects\n(Vasodilation, Hypotension, Tissue Damage)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MyD88 [label="activates"]; MyD88 -> NF_kB [label="activates"]; NF_kB -> iNOS_Gene [label="induces"]; iNOS_Gene -> iNOS_Protein [label="translates to"]; iNOS_Protein -> NO [label="catalyzes conversion of", dir=none]; L_Arginine -> iNOS_Protein [dir=none]; L_NIL -> iNOS_Protein [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; NO -> Pathological_Effects; } .dot Caption: iNOS signaling pathway in sepsis.
Experimental Protocols
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
Materials:
-
Male Balb/c mice (20-25 g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Heating pad
Protocol:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the abdomen and disinfect the area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the ligation site determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) using sutures or surgical clips.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Administer this compound (10 or 30 mg/kg) or vehicle control (sterile saline) via intraperitoneal injection at the end of the surgical procedure and again 6 hours post-surgery.[1][2]
-
Place the mouse on a heating pad for recovery and monitor closely according to institutional guidelines.
Lipopolysaccharide (LPS)-Induced Sepsis Model
The LPS model induces a rapid and potent inflammatory response characteristic of endotoxemia.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline solution
Protocol:
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline. The dose of LPS will need to be optimized for the desired severity of sepsis (a lethal dose, LD50, is often used for survival studies). Doses can range from 5 to 20 mg/kg.
-
Prepare the this compound solution in sterile saline.
-
Administer this compound (dosage to be optimized, starting with 10-30 mg/kg as a reference from CLP models) or vehicle control via intraperitoneal injection.
-
After 30-60 minutes, administer LPS via intraperitoneal injection.
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, huddled behavior) and survival at regular intervals for up to 72 hours.
Experimental Workflow
// Nodes Animal_Acclimation [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization into Groups\n(Sham, Sepsis + Vehicle, Sepsis + L-NIL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sepsis_Induction [label="Sepsis Induction\n(CLP or LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Treatment Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(Survival, Clinical Scores)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Sample Collection\n(Blood, Tissues)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(Cytokines, Biomarkers, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Interpretation [label="Data Interpretation & Conclusion", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Animal_Acclimation -> Randomization; Randomization -> Sepsis_Induction; Sepsis_Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Analysis; Analysis -> Data_Interpretation; } .dot Caption: Experimental workflow diagram.
Sample Collection and Analysis
Blood Collection: Blood can be collected at various time points via submandibular or retro-orbital bleeding for analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or multiplex assays.
Tissue Collection: At the experimental endpoint, mice should be euthanized, and organs such as the lungs, liver, and kidneys can be harvested for histological analysis (e.g., H&E staining to assess tissue damage and inflammatory cell infiltration) or for measuring tissue-specific inflammatory markers.
Conclusion
This compound serves as a critical research tool for elucidating the role of iNOS in the pathogenesis of sepsis. The protocols outlined above provide a framework for inducing sepsis in mice and for administering this compound to study its effects. Researchers should optimize dosages and time points based on their specific experimental goals and mouse strains. Further studies are warranted to generate more comprehensive quantitative data on the impact of this compound on survival and a wider array of inflammatory mediators in different sepsis models.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib protects lipopolysaccharide (LPS)-induced sepsis through inhibition of nitric oxide production in mice - Li - Annals of Translational Medicine [atm.amegroups.org]
- 3. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental models of sepsis and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-NIL Hydrochloride in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-NIL hydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS), in various preclinical models of cardiovascular disease. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of iNOS inhibition in conditions such as atherosclerosis, myocardial infarction, and heart failure.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by cytokines and other inflammatory mediators. While NO is a critical signaling molecule in the cardiovascular system, excessive production by iNOS can contribute to oxidative stress, cellular damage, and the pathogenesis of various cardiovascular diseases. L-NIL (L-N6-(1-iminoethyl)lysine) hydrochloride is a potent and selective inhibitor of iNOS, making it a valuable tool for dissecting the role of iNOS in disease progression and for evaluating the therapeutic potential of selective iNOS inhibition.[1][2]
Data Presentation: Quantitative Summary of this compound and Representative Selective iNOS Inhibitors in Cardiovascular Disease Models
The following tables summarize key quantitative data from studies utilizing this compound and other representative selective iNOS inhibitors in preclinical models of cardiovascular disease.
Table 1: this compound in Animal Models of Cardiovascular Disease
| Disease Model | Animal Species | This compound Dose | Administration Route | Key Quantitative Outcomes | Reference |
| Atherosclerosis | Rabbit | 5 mg/kg/day | Continuous intravenous infusion via osmotic minipump | - Abolished the increase in lesion area in the abdominal aorta.- Prevented the increase in the intima/media ratio in the thoracic aorta and coronary arteries.- Prevented increased aortic cGMP levels. | [3] |
| Diabetic Cardiomyopathy | Rat | 3 mg/kg/day | Oral gavage | - Prevented the increase in total cardiac NOx levels.- Normalized the phospho-RhoA to total RhoA ratio. | [4][5] |
| Myocardial Infarction | Rat | Not specified | Not specified | - Abolished the infarct size-reducing effect of heat stress. | [6] |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | Mouse | Not specified | Not specified | - Ameliorated the HFpEF phenotype. | [7] |
Table 2: Representative Selective iNOS Inhibitors in Animal Models of Cardiovascular Disease
| Disease Model | Animal Species | Inhibitor (Dose) | Administration Route | Key Quantitative Outcomes | Reference |
| Myocardial Infarction | Rabbit | S-methylisothiourea (SMT) | Not specified | - Improved left ventricular maximum +dP/dt and -dP/dt.- Decreased left ventricular end-diastolic pressure. | [8] |
| Myocardial Infarction | Mouse | 1400W (30 mg/kg/day) | Continuous subcutaneous infusion via osmotic minipump | - Preserved post-MI end-systolic volume similar to ACE inhibitor + beta-blocker. | [9] |
| Heart Failure (Pressure Overload) | Mouse | 1400W (6 mg/kg/hour) | Continuous subcutaneous infusion via osmotic minipump | - Attenuated TAC-induced myocardial hypertrophy and pulmonary congestion. | [10] |
| Post-Infarction Remodeling | Rat | S-methylisothiourea (SMT) (0.5 mg/kg/day) | Oral gavage | - Reduced myocyte size and collagen volume fraction in the non-infarcted LV area.- Decreased LV end-diastolic pressure. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and representative selective iNOS inhibitors in cardiovascular disease models.
Protocol 1: Atherosclerosis Model in Hypercholesterolemic Rabbits
Objective: To evaluate the effect of this compound on the progression of pre-existing atherosclerosis.
Animal Model: Male New Zealand White rabbits.
Materials:
-
This compound
-
0.3% cholesterol-enriched diet
-
Saline solution
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for minipump implantation
-
Anesthesia (e.g., ketamine, xylazine)
Procedure:
-
Induction of Atherosclerosis:
-
Feed male New Zealand White rabbits a 0.3% cholesterol-enriched diet for 24 weeks to induce the development of atherosclerotic plaques.[3]
-
-
Animal Grouping:
-
After 24 weeks, divide the rabbits into treatment and control groups.
-
-
This compound Administration:
-
Surgically implant osmotic minipumps subcutaneously for continuous intravenous delivery of this compound.
-
The pumps should be loaded to deliver a dose of 5 mg/kg/day.[3]
-
The control group should receive a saline solution via osmotic minipumps.
-
-
Treatment Duration:
-
Continue the respective treatments and the high-cholesterol diet for an additional 12 weeks.[3]
-
-
Outcome Assessment:
-
At the end of the 36-week period, euthanize the animals and harvest the aorta and coronary arteries.
-
Perform histomorphometric analysis to determine the lesion area and intima/media ratio.
-
Measure aortic cGMP levels as a marker of NO activity.
-
Protocol 2: Myocardial Infarction Model in Mice (Representative Protocol with a Selective iNOS Inhibitor)
Objective: To assess the impact of selective iNOS inhibition on left ventricular remodeling following myocardial infarction. This protocol uses 1400W, a highly selective iNOS inhibitor, and can be adapted for this compound.
Animal Model: Male C57BL/6 mice.
Materials:
-
Selective iNOS inhibitor (e.g., 1400W or this compound)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Osmotic minipumps
-
Suture material
Procedure:
-
Induction of Myocardial Infarction:
-
Anesthetize the mice and perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.[9]
-
-
Drug Administration:
-
Immediately following reperfusion (if applicable) or ligation, implant an osmotic minipump subcutaneously.
-
For 1400W, the pump should deliver a dose of 30 mg/kg/day.[9] This dosage can be used as a starting point for this compound, with adjustments based on preliminary studies.
-
-
Treatment Duration:
-
Continue the treatment for 14 to 28 days to allow for ventricular remodeling.[9]
-
-
Outcome Assessment:
-
Perform serial cardiac magnetic resonance imaging (CMR) or echocardiography at baseline, and at various time points post-MI (e.g., 1, 7, and 28 days) to assess left ventricular end-systolic volume (ESV), end-diastolic volume (EDV), and ejection fraction (EF).[9]
-
At the end of the study, euthanize the animals and perform histological analysis to determine infarct size.
-
Protocol 3: Pressure Overload-Induced Heart Failure Model in Mice (Representative Protocol with a Selective iNOS Inhibitor)
Objective: To investigate the effect of selective iNOS inhibition on cardiac hypertrophy and dysfunction in a pressure overload model. This protocol utilizes 1400W and can be adapted for this compound.
Animal Model: Male C57BL/6J mice.
Materials:
-
Selective iNOS inhibitor (e.g., 1400W or this compound)
-
Anesthesia
-
Surgical instruments for transverse aortic constriction (TAC)
-
Osmotic minipumps
Procedure:
-
Induction of Pressure Overload:
-
Perform transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle.[10]
-
-
Drug Administration:
-
Immediately after TAC surgery, implant an osmotic minipump for continuous delivery of the selective iNOS inhibitor.
-
For 1400W, a dose of 6 mg/kg/hour has been used.[10] This can serve as a reference for dosing this compound.
-
-
Treatment Duration:
-
The treatment period is typically several weeks to allow for the development of cardiac hypertrophy and heart failure.
-
-
Outcome Assessment:
-
Monitor cardiac function using echocardiography.
-
At the end of the study, measure heart weight to body weight ratio, lung weight to body weight ratio (as an indicator of pulmonary congestion), and perform histological analysis to assess cardiomyocyte hypertrophy and fibrosis.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the iNOS signaling pathway in cardiovascular disease and a general experimental workflow for evaluating this compound.
References
- 1. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of nitric oxide synthases in the infarct size-reducing effect conferred by heat stress in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrosative Stress Drives Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Inhibition of NOS2 ameliorates cardiac remodeling, improves heart function after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NIL Hydrochloride: Application Notes and Protocols for Studying Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-NIL hydrochloride (L-N6-(1-iminoethyl)lysine hydrochloride), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), for investigating the pathogenesis and potential therapeutic interventions for diabetic complications.
Introduction
Diabetic complications, including nephropathy, retinopathy, and endothelial dysfunction, are major contributors to morbidity and mortality in individuals with diabetes mellitus. A growing body of evidence implicates the overexpression of inducible nitric oxide synthase (iNOS) and the subsequent increase in nitric oxide (NO) production in the pathophysiology of these complications. Elevated iNOS activity contributes to oxidative stress, inflammation, and cellular damage. This compound is a valuable pharmacological tool for elucidating the specific role of iNOS in these processes and for evaluating the therapeutic potential of iNOS inhibition.
Mechanism of Action
This compound is a structural analog of L-arginine, the substrate for nitric oxide synthases. It acts as a potent and selective competitive inhibitor of iNOS.[1][2] Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a precise tool for dissecting the specific contributions of iNOS to disease pathology. In the context of diabetic complications, hyperglycemia and pro-inflammatory cytokines trigger the upregulation of iNOS. The excessive NO produced by iNOS can react with superoxide to form peroxynitrite, a highly reactive and damaging molecule that contributes to cellular injury. By inhibiting iNOS, this compound reduces the production of excess NO and mitigates downstream detrimental effects.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (iNOS) | Mouse Macrophages | 3.3 µM | --INVALID-LINK-- |
| IC50 (nNOS) | Rat Brain | 92 µM | --INVALID-LINK-- |
| Selectivity (nNOS/iNOS) | - | ~28-fold | --INVALID-LINK-- |
In Vivo Model: this compound in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic (Vehicle) | Diabetic + L-NIL (3 mg/kg/day) | Reference |
| Body Weight (g) | 450 ± 15 | 280 ± 20 | 290 ± 18 | --INVALID-LINK-- |
| Blood Glucose (mg/dL) | 110 ± 8 | 450 ± 30 | 440 ± 25 | --INVALID-LINK-- |
| Cardiac iNOS Expression | Low | Significantly Elevated | Significantly Reduced | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
iNOS Signaling Pathway in Diabetic Complications
References
Application Note: L-N6-(1-iminoethyl)lysine (L-NIL) Hydrochloride Administration in Drinking Water
Audience: Researchers, scientists, and drug development professionals in preclinical research.
Purpose: This document provides detailed protocols and application notes for the preparation and administration of L-NIL hydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS), to rodent models via drinking water for long-term studies.
Introduction
L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathophysiological processes.[1][2][3] While intraperitoneal (i.p.) injection is common for acute studies[4][5][6], administration via drinking water is a less invasive and more suitable method for chronic or long-term experiments. This protocol outlines the procedures for calculating dosage, preparing solutions, and administering this compound in drinking water, with a critical focus on solution stability.
Mechanism of Action
L-NIL selectively inhibits the iNOS isoform over neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][2] During an inflammatory response, cytokines and endotoxins trigger the expression of iNOS, which then produces large, sustained amounts of nitric oxide (NO) from its substrate, L-arginine. This overproduction of NO can contribute to tissue damage and inflammation. L-NIL acts as a substrate analog, competitively binding to the active site of iNOS and blocking the synthesis of NO.
Caption: this compound selectively inhibits the iNOS enzyme, blocking NO production.
Quantitative Data
The following tables summarize the key properties and inhibitory constants of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| Formal Name | N6-(1-iminoethyl)-L-lysine, dihydrochloride | [1][7] |
| Molecular Formula | C₈H₁₇N₃O₂ • 2HCl | [1][7][8] |
| Formula Weight | 260.2 g/mol | [1][7] |
| Appearance | Crystalline solid | [1][7] |
| Purity | ≥95% - ≥97% | [1][7][8] |
| Solubility (Water) | ~50 mg/mL | [1][7][8] |
| Solubility (PBS, pH 7.2) | ~30 mg/mL | [1][7] |
| Storage (Solid Form) | -20°C, desiccated | [3][7][8] |
| Aqueous Solution Stability | Not recommended for storage more than one day | [7] |
Table 2: In Vitro Inhibitory Potency (IC₅₀)
| NOS Isoform | IC₅₀ Value | Selectivity vs. iNOS | Citation(s) |
| Inducible NOS (iNOS, mouse) | 3.3 µM | 1x | [2][4][5] |
| Constitutive NOS (rcNOS, rat brain) | 92 µM | ~28-fold | [2][4][5] |
| Endothelial NOS (eNOS) | 8-38 µM | ~2.4-11.5x | [1] |
| Neuronal NOS (nNOS) | 17-92 µM | ~5-28x | [1] |
Table 3: Reported In Vivo Dosing Regimens
| Species | Administration Route | Dosage Range | Study Context | Citation(s) |
| Rat | Drinking Water | 1-100 µg/mL | Arthritis Model | [9] |
| Mouse | Intraperitoneal (i.p.) | 5 - 25 mg/kg | Inflammation Model | [6][10] |
| Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Sepsis/IR Injury | [4][5] |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | APAP Liver Injury | [11] |
Experimental Protocol: Administration in Drinking Water
This protocol is designed for chronic administration in mice. Adjustments may be necessary for other species. The central principle is the daily preparation of fresh L-NIL solutions due to limited stability in aqueous media.[7]
Caption: Workflow for daily preparation and administration of L-NIL in drinking water.
Materials
-
This compound (crystalline solid)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Animal drinking bottles (amber or covered with foil to protect from light)
-
Graduated cylinders or serological pipettes
Step 1: Dosage Calculation
-
Determine Target Dose (mg/kg/day): Select a target dose based on literature. For example, a target dose of 10 mg/kg/day is common in i.p. studies.[6][11]
-
Estimate Daily Water Intake: The average daily water consumption for an adult mouse is approximately 1.5 mL per 10 g of body weight.
-
Example: A 25 g mouse drinks ~3.75 mL/day.
-
-
Calculate Total Daily Drug Requirement per Animal:
-
Formula:(Target Dose in mg/kg) x (Animal Weight in kg) = Total mg/day
-
Example:10 mg/kg x 0.025 kg = 0.25 mg/day
-
-
Calculate Required Concentration in Drinking Water (mg/mL):
-
Formula:(Total mg/day) / (Daily Water Intake in mL/day) = Concentration in mg/mL
-
Example:0.25 mg / 3.75 mL = 0.067 mg/mL
-
Step 2: Daily Solution Preparation
CRITICAL NOTE: Aqueous solutions of L-NIL are not stable and should be prepared fresh every 24 hours. Do not store aqueous solutions.[7]
-
Weigh this compound: Based on the calculated concentration and the total volume of drinking water needed for the entire cohort, weigh the appropriate amount of L-NIL solid using a calibrated balance.
-
Example: For 10 mice, each needing ~4 mL, prepare 50 mL of solution to be safe.
-
0.067 mg/mL x 50 mL = 3.35 mg of this compound.
-
-
Dissolve the Compound:
-
Control Group: Prepare a vehicle control using only the sterile, purified water.
Step 3: Administration and Monitoring
-
Bottle Preparation: Fill clean, sterile drinking bottles with the freshly prepared L-NIL solution or the vehicle control. Use amber bottles or wrap clear bottles in aluminum foil to minimize light exposure, as a general precaution for chemical stability.
-
Daily Replacement: Once every 24 hours, remove the old bottles and replace them with bottles containing the freshly made solution.
-
Monitor Water Intake: At the time of replacement, measure the volume of water consumed from each cage to monitor the actual dose received. Significant changes in water intake may indicate palatability issues or adverse health effects and will alter the actual dose consumed.
-
Monitor Animal Health: Observe the animals daily for any signs of toxicity or adverse effects, including changes in body weight, food intake, and general behavior.
Summary and Best Practices
-
Fresh Solutions are Mandatory: The limited stability of L-NIL in water is the most critical factor. Prepare solutions fresh daily.[7]
-
Accurate Dosing: Base the initial concentration on careful calculation of average water intake and animal weight. Be prepared to adjust if intake changes.
-
Pilot Study: It is highly recommended to conduct a pilot study to determine the palatability of the L-NIL solution at the target concentration and to establish a stable dosing regimen before commencing a large-scale or long-term experiment.
-
Vehicle Control: Always include a vehicle control group that receives water prepared in the same manner but without the dissolved compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. This compound | iNOS | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. L -N6-(1-Iminoethyl)lysine 159190-45-1 [sigmaaldrich.com]
- 9. glpbio.com [glpbio.com]
- 10. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of L-NIL Hydrochloride
L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme critical in various physiological and pathological processes, including inflammation and immune responses.[1] These application notes provide detailed protocols for the intraperitoneal (IP) administration of this compound in rodent models, along with its mechanism of action and relevant experimental data.
Quantitative Data Summary
The following tables summarize the key properties and potencies of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇N₃O₂・HCl |
| Molecular Weight | 223.70 g/mol |
| CAS Number | 150403-89-7 |
| Solubility | Soluble in Water (50 mg/ml), PBS (30 mg/ml), DMF (15 mg/ml), and DMSO (15 mg/ml)[2] |
Table 2: In Vitro Potency of L-NIL Against Nitric Oxide Synthase (NOS) Isoforms
| NOS Isoform | IC₅₀ Value | Selectivity |
| Inducible NOS (iNOS) | 3.3 µM (mouse)[1][3][4][5] | 28-fold more selective for iNOS over nNOS[1][3][4][5] |
| Neuronal NOS (nNOS) | 92 µM (rat brain)[1][3][4][5] | - |
| Endothelial NOS (eNOS) | 8-38 µM | - |
Table 3: Example In Vivo Intraperitoneal this compound Protocols
| Animal Model | Dosage | Administration Protocol | Key Findings | Reference |
| Adult male Balb/c mice (20-25 g) | 10 and 30 mg/kg | Intraperitoneally at the end of cecal ligation and puncture (CLP) and 6 hours after sepsis induction.[1][3][4] | Prevented inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion.[1][3][4] | Pasten et al., 2019[1][4] |
| Rats | 5-25 mg/kg | Pretreatment 30 minutes before carrageenan injection.[6] | Dose-dependently inhibited the late phase of carrageenan-induced hindpaw edema.[6] | Cuzzocrea et al., 1997[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Calculate the Required Amount: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Vehicle Selection: this compound is soluble in physiological buffers.[2] Sterile phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and recommended vehicle.
-
Dissolution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile PBS to achieve the desired final concentration. Ensure the injection volume does not exceed the recommended maximum for the animal model (e.g., <10 ml/kg for mice).[7]
-
Gently vortex or swirl the solution until the this compound is completely dissolved.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility before injection.
-
Storage: If not for immediate use, store the solution according to the manufacturer's recommendations, typically at -20°C. Before use, allow the solution to warm to room temperature.[7][8]
Protocol 2: Intraperitoneal Injection Procedure in Mice
This protocol is a standard method for IP injection in mice.
-
Animal Restraint:
-
Injection Site Identification:
-
Injection:
-
Use a new, sterile syringe and a 25-27 gauge needle for each animal.[7][9]
-
Tilt the mouse's head slightly downwards to help displace the abdominal organs.
-
Insert the needle, bevel up, at a 30-45° angle into the identified lower right quadrant.[8][10]
-
Gently aspirate by pulling back the plunger to ensure no fluid (e.g., urine or blood) is drawn into the syringe.[7][10] If fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new sterile needle.
-
If there is negative pressure, slowly and steadily depress the plunger to administer the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[7]
-
Protocol 3: Intraperitoneal Injection Procedure in Rats
This protocol outlines the standard procedure for IP injections in rats.
-
Animal Restraint:
-
The two-person technique is preferred for safety and stability.[7] One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax. The other hand secures the rear feet and tail.
-
Gently stretch the rat along your forearm with its head held lower than its body.[7]
-
-
Injection Site Identification:
-
The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]
-
-
Injection:
-
Use a new, sterile syringe and a 23-25 gauge needle for each animal.[7]
-
Insert the needle, bevel up, at a 30-40° angle into the lower right quadrant.[7]
-
Aspirate to ensure negative pressure before injecting.[7]
-
Administer the this compound solution with a steady depression of the plunger.
-
Smoothly withdraw the needle.
-
-
Post-Injection Monitoring:
-
Place the rat back in its cage and observe for any complications, such as bleeding or signs of pain.[7]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: iNOS signaling pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
L-NIL hydrochloride solubility and stability in PBS
Welcome to the technical support center for L-NIL hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in PBS?
A1: The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.2 is approximately 30 mg/mL.[1][2][3] However, one supplier suggests a solubility of up to 100 mg/mL in PBS, indicating that with assistance such as sonication, a higher concentration may be achievable.[4][5]
Q2: How stable is this compound in a PBS solution?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For optimal results, it is best to prepare fresh solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[4][5]
Q3: Can I prepare a stock solution of this compound in an organic solvent?
A3: Yes, this compound is soluble in several organic solvents. It is recommended to prepare a stock solution in a solvent such as DMSO or ethanol.[1] When using an organic solvent for a stock solution, ensure that the final concentration of the solvent in your experimental medium is insignificant to avoid any physiological effects.[1]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[6][7] It demonstrates significantly greater selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS).[2][3]
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in PBS.
-
Solution 1: Check the concentration. Ensure you are not exceeding the recommended solubility of approximately 30 mg/mL in PBS.[1][2][3]
-
Solution 2: Adjust the pH. The solubility of this compound can be pH-dependent. Ensure your PBS is at a pH of 7.2.
-
Solution 3: Use sonication. Gentle sonication can aid in the dissolution of the compound.[4][5]
-
Solution 4: Prepare a stock solution in an organic solvent. Dissolve the this compound in DMSO first, and then dilute it to the final concentration in PBS.
Issue 2: Inconsistent experimental results when using this compound.
-
Solution 1: Prepare fresh solutions. Due to its limited stability in aqueous solutions, always prepare fresh this compound solutions in PBS on the day of the experiment.[1]
-
Solution 2: Verify the purity of the compound. Ensure the this compound used is of high purity (≥95%).[1][3]
-
Solution 3: Control for solvent effects. If using an organic solvent to prepare a stock solution, include a vehicle control in your experiments to account for any potential effects of the solvent.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| PBS (pH 7.2) | ~30 mg/mL[1][2][3] |
| Water | ~50 mg/mL[1][2][3] |
| DMSO | ~15 mg/mL[1][2][3] |
| Ethanol | ~1 mg/mL[1][2][3] |
Table 2: Inhibitory Potency (IC₅₀) of this compound
| NOS Isoform | IC₅₀ |
| Inducible NOS (iNOS) | 3.3 µM[6][7] |
| Neuronal NOS (nNOS) | 92 µM[6][7] |
| Endothelial NOS (eNOS) | 17-92 µM[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 260.2 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.602 mg.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in PBS from a DMSO Stock
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in sterile PBS (pH 7.2). For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in PBS.
-
Mixing: Gently mix the solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store the diluted PBS solution.[1]
Visualizations
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. L-NIL (hydrochloride) | CAS 159190-45-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. biotium.com [biotium.com]
Technical Support Center: Optimizing L-NIL Hydrochloride for Cell Culture
Welcome to the technical support center for L-NIL hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] It functions by competing with the substrate L-arginine, thereby reducing the production of nitric oxide (NO) from iNOS.
Q2: What is the selectivity of this compound for iNOS over other NOS isoforms?
This compound exhibits significant selectivity for iNOS. It is approximately 28-fold more selective for mouse iNOS (IC₅₀ = 3.3 µM) compared to rat brain constitutive NOS (nNOS; IC₅₀ = 92 µM).[1][2][3][4] The IC₅₀ values for endothelial NOS (eNOS) are reported to be in the range of 8-38 µM.[5]
Q3: What is a typical starting concentration for this compound in cell culture?
A typical starting concentration for this compound can range from 1 µM to 10 µM. For example, a concentration of 10 µM has been used to inhibit iNOS in cardiomyocytes.[2][4] However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is a crystalline solid that is soluble in water and various organic solvents.[6]
-
Aqueous Solutions: It is soluble in water (approx. 50 mg/mL) and PBS (pH 7.2) (approx. 30 mg/mL).[6][7] It is recommended not to store aqueous solutions for more than one day.[6]
-
Organic Solvents: It is also soluble in DMSO (approx. 15 mg/mL) and DMF (approx. 15 mg/mL).[6][7] Stock solutions in anhydrous DMSO can be stored at -20°C for at least a month.[1]
-
Storage of Solid: The solid form should be stored at -20°C, desiccated, and protected from light.[1][6] It is stable for at least four years under these conditions.[6]
Q5: Can this compound affect cell viability?
While this compound is primarily an iNOS inhibitor, high concentrations or prolonged exposure may affect cell viability in some cell lines. It is crucial to perform a cell viability assay in parallel with your experiments to distinguish the effects of iNOS inhibition from potential cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of nitric oxide production observed. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. |
| iNOS is not expressed or activated in your cells. | Confirm iNOS expression and activity in your cell model. You may need to stimulate cells with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. | |
| Degraded this compound solution. | Prepare fresh this compound solutions for each experiment, especially aqueous solutions which should not be stored for more than a day.[6] | |
| High cell death or unexpected changes in cell morphology. | This compound concentration is too high, leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. Use a concentration that effectively inhibits iNOS without significantly impacting cell viability. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.1%). | |
| Inconsistent results between experiments. | Variability in cell passage number or confluency. | Use cells within a consistent range of passage numbers and ensure a standardized cell seeding density and confluency at the time of treatment. |
| Inconsistent preparation of this compound. | Prepare a large batch of stock solution in a suitable solvent like DMSO and aliquot it for single use to minimize freeze-thaw cycles. | |
| Contamination of cell culture. | Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[8] |
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of this compound Against NOS Isoforms
| NOS Isoform | Species | IC₅₀ Value | Reference(s) |
| iNOS (inducible) | Mouse | 3.3 µM | [1][2][3][4] |
| iNOS (inducible) | Human | 0.4 - 3.3 µM | [5] |
| nNOS (neuronal) | Rat Brain | 92 µM | [1][2][3][4] |
| eNOS (endothelial) | Not specified | 8 - 38 µM | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | ~50 mg/mL | [6][7] |
| PBS (pH 7.2) | ~30 mg/mL | [6][7] |
| DMSO | ~15 mg/mL | [6][7] |
| DMF | ~15 mg/mL | [6][7] |
| Ethanol | ~1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the effective, non-toxic concentration of this compound for your specific cell culture experiments.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound
- Vehicle control (e.g., sterile water or DMSO)
- 96-well cell culture plates
- Reagents for inducing iNOS expression (e.g., LPS, IFN-γ), if necessary
- Griess Reagent System for nitrite measurement
- Cell viability assay kit (e.g., MTT, XTT, or similar)
- Plate reader
2. Procedure:
Part A: Dose-Response for iNOS Inhibition
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
If your cells require induction of iNOS, treat them with the appropriate stimuli (e.g., LPS and IFN-γ).
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your experiment (e.g., 24-48 hours).
-
After incubation, collect the cell culture supernatant to measure nitrite concentration, an indicator of NO production.
-
Perform the Griess assay on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Plot the nitrite concentration against the this compound concentration to determine the IC₅₀.
Part B: Cell Viability Assay
-
Seed cells in a separate 96-well plate as in Part A.
-
Treat the cells with the same serial dilution of this compound.
-
Incubate for the same duration as in Part A.
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot cell viability (%) against the this compound concentration.
3. Data Analysis:
- Determine the concentration range where this compound effectively inhibits iNOS without causing significant cell death.
- Select the optimal concentration for your future experiments based on these results.
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. L-NIL (hydrochloride) | CAS 159190-45-1 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Interpreting Griess Assay Results with L-NIL Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using L-NIL hydrochloride in conjunction with the Griess assay for the measurement of nitric oxide production. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (L-N6-(1-iminoethyl)lysine hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5] Its primary mechanism of action is to block the synthesis of nitric oxide (NO) specifically by the iNOS isoform, with significantly less effect on endothelial NOS (eNOS) and neuronal NOS (nNOS).[2][6]
Q2: How does the Griess assay work to measure nitric oxide?
The Griess assay is a colorimetric method that indirectly measures nitric oxide production by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological samples.[7][8][9][10] The assay involves a two-step diazotization reaction where nitrite reacts with Griess reagents (typically sulfanilamide and N-(1-naphthyl)ethylenediamine) under acidic conditions to form a colored azo dye.[7][9] The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[7][9]
Q3: Will this compound directly interfere with the Griess assay reagents?
While there is no widespread evidence to suggest that this compound directly reacts with the Griess reagents at its effective concentrations to produce a false positive or negative signal, it is crucial to include a "L-NIL only" control in your experimental setup. This control, containing L-NIL in cell-free media, will help to rule out any direct interference with the assay.
Q4: What is the recommended working concentration for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM has been shown to effectively blunt the adverse effects of iNOS expression in cardiomyocytes.[1][3][5] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q5: How can I be sure that the observed decrease in nitrite is due to iNOS inhibition and not cell death?
It is essential to perform a cell viability assay, such as the MTT or LDH assay, in parallel with your Griess assay.[11][12] This will confirm that the reduction in nitrite levels upon treatment with this compound is a direct result of iNOS inhibition and not due to cytotoxic effects of the compound.
Data Presentation
Table 1: In Vitro Efficacy of L-NIL
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (iNOS inhibition) | Mouse Macrophages | 3.3 µM | [1][3][5] |
| IC₅₀ (iNOS inhibition) | Rat RAW264.7 cells | 15.8 µM | [1] |
| IC₅₀ (iNOS inhibition) | Mouse RAW264.7 cells | 18.6 µM | [1] |
Table 2: Selectivity of L-NIL for iNOS
| NOS Isoform | IC₅₀ | Selectivity vs. iNOS | Reference |
| miNOS (mouse inducible) | 3.3 µM | - | [1][3][5] |
| rcNOS (rat constitutive) | 92 µM | 28-fold | [1][3][5] |
| eNOS | 8-38 µM | ~2.4-11.5-fold | [6] |
| nNOS | 17-92 µM | ~5.1-28-fold | [6] |
Experimental Protocols
Protocol for iNOS Inhibition with this compound and Subsequent Griess Assay
This protocol provides a general framework for inducing iNOS expression in a macrophage cell line (e.g., RAW 264.7), inhibiting its activity with this compound, and measuring the resulting nitrite production using the Griess assay.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.[9]
-
L-NIL Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
iNOS Induction: Stimulate the cells with 1 µg/mL of LPS to induce iNOS expression.
-
Incubation: Incubate the cells for 24 hours.[9]
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Nitrite Quantification: Determine the nitrite concentration in your samples by comparing the absorbance values to a sodium nitrite standard curve.
Experimental Controls:
-
Negative Control: Untreated cells (no LPS, no L-NIL).
-
Positive Control: Cells treated with LPS only.
-
L-NIL Control: Cells treated with L-NIL only (to assess any effect of L-NIL on basal NO production).
-
Media Blank: Cell-free media (to determine background absorbance).
-
L-NIL in Media Blank: L-NIL in cell-free media (to check for direct interference with the Griess reagent).
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
L-NIL Hydrochloride Delivery for In Vivo Imaging: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-NIL hydrochloride for in vivo imaging applications. As a selective inhibitor of inducible nitric oxide synthase (iNOS), this compound is a critical tool for investigating the role of iNOS in various physiological and pathological processes through non-invasive imaging. This resource offers detailed protocols, troubleshooting advice, and quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo imaging?
A1: this compound, or L-N6-(1-iminoethyl)lysine hydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] In the context of in vivo imaging, this compound is not an imaging agent itself but is used as a pharmacological tool to modulate the production of nitric oxide (NO) by iNOS. Its primary application is to investigate the role of iNOS in various biological processes by observing how its inhibition affects signals from a co-administered imaging probe that detects NO or downstream effects of iNOS activity.
Q2: What are the key properties of this compound relevant to its in vivo delivery?
A2: this compound is a crystalline solid that is soluble in water and phosphate-buffered saline (PBS).[3][5] Its stability in aqueous solutions is limited, and it is recommended to prepare fresh solutions for each experiment.[5] For in vivo administration, it is crucial to consider its solubility and stability to ensure accurate dosing.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in several solvents, with varying concentrations.[3][5] For long-term storage, it should be stored as a solid at -20°C.[3][5] Stock solutions can be prepared in DMSO or water, but aqueous solutions should be used within a day.[5]
Q4: What are the common routes of administration for this compound in animal models?
A4: The most common routes of administration for this compound in rodent models are intraperitoneal (i.p.) injection and administration in drinking water for chronic studies.[6] The choice of administration route depends on the experimental design and desired duration of iNOS inhibition.
Q5: Is this compound fluorescent or does it have inherent properties for direct imaging?
A5: No, this compound is not a fluorescent molecule and does not possess inherent properties for direct in vivo imaging. It is a pharmacological inhibitor used to modulate a biological pathway that is then visualized using a separate, appropriate imaging agent.
Troubleshooting Guides
This section addresses common issues that may arise during the in vivo delivery of this compound for imaging studies.
| Problem | Possible Cause | Suggested Solution |
| Variability in imaging signal after L-NIL administration | Inconsistent preparation of L-NIL solution. | Prepare fresh L-NIL solutions for each experiment. Ensure complete dissolution and accurate concentration measurement. Aqueous solutions of this compound are not recommended for storage for more than one day.[5] |
| Inaccurate dosing or administration. | Ensure proper animal restraint and accurate administration technique (e.g., correct intraperitoneal injection). Calibrate all equipment used for dosing. | |
| Animal-to-animal physiological variability. | Increase the number of animals per group to improve statistical power. Monitor animal health and behavior throughout the experiment. | |
| Low or no observable effect on the imaging signal | Insufficient dose of this compound. | Perform a dose-response study to determine the optimal inhibitory concentration for your specific animal model and imaging paradigm. |
| Poor bioavailability of L-NIL. | Consider the route of administration and timing relative to the imaging experiment. For i.p. injections, ensure the injection is not subcutaneous. | |
| Timing of imaging is not optimal to observe the effect. | Conduct a time-course experiment to identify the peak of iNOS inhibition and the corresponding change in the imaging signal. | |
| High background or non-specific signal in fluorescence imaging | Autofluorescence from tissues or the animal's diet. | Use a chlorophyll-free diet for several days before imaging. Select imaging probes and filters in the near-infrared (NIR) spectrum to minimize autofluorescence. Include an uninjected control group to assess baseline autofluorescence. |
| Non-specific binding of the fluorescent probe. | Optimize the concentration and incubation time of the imaging probe. Include a blocking step if applicable to the probe's mechanism. | |
| Animal distress or adverse reactions | High concentration of DMSO or other organic solvents in the vehicle. | Minimize the use of organic solvents. If necessary, ensure the final concentration is well-tolerated by the animals. Prepare aqueous solutions of this compound by directly dissolving the crystalline solid in aqueous buffers for an organic solvent-free option.[5] |
| Toxicity of L-NIL at the administered dose. | Perform a toxicity study to determine the maximum tolerated dose in your animal model. Monitor animals closely for any signs of distress. |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N₃O₂ · 2HCl | [3][5] |
| Molecular Weight | 260.2 g/mol | [3][5] |
| Purity | ≥95% | [3][5] |
| Formulation | Crystalline solid | [3][5] |
| Storage | -20°C | [3][5] |
| Stability | ≥ 4 years (as solid) | [3] |
| IC₅₀ for iNOS | 0.4-3.3 µM | [3][4] |
| IC₅₀ for eNOS | 8-38 µM | [3] |
| IC₅₀ for nNOS | 17-92 µM | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL | [3][5] |
| PBS (pH 7.2) | ~30 mg/mL | [5] |
| DMSO | ~15 mg/mL | [3][5] |
| DMF | ~15 mg/mL | [3][5] |
| Ethanol | ~1 mg/mL | [3][5] |
Table 3: Example In Vivo Dosages of this compound in Rodent Models
| Animal Model | Route of Administration | Dosage | Application | Reference |
| Mice | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Prevention of inflammation, oxidative stress, and autophagy | [2] |
| Rats | Intravenous (i.v.) infusion | 1 M in buffered saline via osmotic minipump | Inhibition of nitric oxide synthase | [6] |
| Rats | Drinking water | 1-100 µg/mL | Inhibition of nitric oxide synthase | [6] |
Experimental Protocols
This section provides detailed methodologies for using this compound in a typical in vivo fluorescence imaging experiment to assess iNOS activity.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare a 10 mg/mL solution, weigh 10 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS (pH 7.2) to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but do not overheat.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile tube or directly into the injection syringe.
-
Important: Prepare the solution fresh on the day of the experiment, as aqueous solutions of this compound are not recommended for storage for more than one day.[5]
Protocol 2: In Vivo Fluorescence Imaging of Nitric Oxide Production with a Fluorescent Probe and this compound
Objective: To visualize the effect of iNOS inhibition by this compound on nitric oxide production in a mouse model of inflammation using a nitric oxide-sensitive fluorescent probe.
Materials:
-
Mice (e.g., C57BL/6)
-
Inflammation-inducing agent (e.g., lipopolysaccharide - LPS)
-
This compound solution (prepared as in Protocol 1)
-
Nitric oxide-sensitive fluorescent probe (e.g., a diaminofluorescein-based probe)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation and Diet: Acclimate mice to the housing conditions for at least one week. If using a fluorescent probe in the visible spectrum, switch to a chlorophyll-free diet 3-5 days prior to imaging to reduce autofluorescence.
-
Induction of Inflammation: Induce localized inflammation by injecting LPS (e.g., subcutaneously in the paw or intraperitoneally) at a pre-determined dose.
-
Grouping of Animals: Divide the animals into at least three groups:
-
Control Group: Receives vehicle (PBS) instead of L-NIL and the fluorescent probe.
-
Inflammation Group: Receives the inflammation-inducing agent and the fluorescent probe.
-
L-NIL Treatment Group: Receives the inflammation-inducing agent, this compound, and the fluorescent probe.
-
-
Administration of this compound: At a specified time point after inflammation induction, administer this compound via intraperitoneal injection at the desired dose (e.g., 10 mg/kg). The timing should be based on the expected peak of iNOS expression.
-
Administration of Fluorescent Probe: Administer the nitric oxide-sensitive fluorescent probe according to the manufacturer's protocol. The timing of probe administration relative to L-NIL injection and imaging is critical and should be optimized.
-
In Vivo Imaging:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescent images at the appropriate excitation and emission wavelengths for the chosen probe.
-
Acquire a photographic image for anatomical reference.
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the inflamed area and a control area on each animal.
-
Quantify the average radiant efficiency within each ROI.
-
Compare the fluorescence intensity between the different experimental groups to assess the effect of L-NIL on nitric oxide production.
-
Visualizations
Signaling Pathway
References
Validation & Comparative
A Head-to-Head Battle for iNOS Inhibition: L-NIL Hydrochloride vs. L-NAME
In the landscape of nitric oxide synthase (NOS) inhibitors, the choice between a selective and a non-selective agent is critical for targeted research outcomes. This guide provides a comprehensive comparison of L-N⁶-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a selective inducible NOS (iNOS) inhibitor, and Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their performance, supported by experimental data.
Executive Summary
This compound emerges as a significantly more selective inhibitor of iNOS compared to the non-selective profile of L-NAME. While both compounds effectively block nitric oxide production, L-NIL's targeted action on iNOS minimizes off-target effects on endothelial NOS (eNOS) and neuronal NOS (nNOS), which are crucial for maintaining physiological functions. L-NAME, conversely, inhibits all three NOS isoforms, which can lead to broader physiological consequences, such as vasoconstriction and neuronal signaling disruption.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency of this compound and L-NAME against the three NOS isoforms. The data is compiled from various sources and presented as IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant) values. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | iNOS | eNOS | nNOS | Selectivity for iNOS |
| This compound | IC₅₀: 3.3 µM (murine) | - | IC₅₀: 92 µM (rat brain cNOS) | ~28-fold vs. cNOS |
| L-NAME | Ki: 4.4 µM (murine) | Ki: 39 nM (human) | Ki: 15 nM (bovine) | Non-selective |
Note: cNOS (constitutive NOS) in the study by Moore et al. (1994) refers to a preparation from rat brain, which is a mixture of nNOS and eNOS.
Mechanism of Action and Selectivity
This compound: The Selective Inactivator
L-NIL acts as a potent and selective inhibitor of iNOS.[1] Its mechanism involves a time- and concentration-dependent inactivation of the enzyme, primarily by targeting the heme prosthetic group within the active site. This leads to a loss of heme fluorescence and subsequent disassembly of the active iNOS dimer into inactive monomers.[2] This targeted inactivation mechanism contributes to its sustained inhibitory effect on iNOS. The selectivity of L-NIL for iNOS is attributed to structural differences in the active sites of the NOS isoforms.
L-NAME: The Non-Selective Prodrug
L-NAME is a prodrug that is hydrolyzed in vivo to Nω-nitro-L-arginine (L-NNA), the active inhibitory compound.[3] L-NNA is a non-selective competitive inhibitor of all three NOS isoforms, meaning it competes with the natural substrate, L-arginine, for binding to the active site of the enzymes.[4] Its lack of selectivity means it will inhibit NO production from eNOS, which is vital for vasodilation and blood pressure regulation, and nNOS, which plays a key role in neurotransmission.[5]
Signaling Pathways and Inhibition Points
The following diagram illustrates the general nitric oxide synthesis pathway and the points of inhibition for L-NIL and L-NAME.
Caption: Inhibition of Nitric Oxide Synthase Isoforms.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds like L-NIL and L-NAME.
NOS Activity Assay by Conversion of [¹⁴C]L-Arginine to [¹⁴C]L-Citrulline
This assay is a direct and widely used method to measure NOS activity by quantifying the formation of the co-product, L-citrulline.
a. Experimental Workflow
Caption: Arginine to Citrulline Conversion Assay Workflow.
b. Detailed Protocol [6]
-
Reaction Mixture Preparation: In a final volume of 100 µL, combine the following in a microcentrifuge tube:
-
50 mM HEPES buffer (pH 7.4)
-
1 mM NADPH
-
4 µM FAD
-
4 µM FMN
-
10 µM Tetrahydrobiopterin (BH₄)
-
1 mg/L Calmodulin
-
2.5 mM CaCl₂
-
50 µM L-arginine
-
0.5 µCi/mL L-[¹⁴C(U)]-arginine
-
Varying concentrations of the test inhibitor (this compound or L-NAME).
-
-
Enzyme Addition: Add 10 µL of recombinant iNOS, eNOS, or nNOS enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 0.5 mL of ice-cold stop buffer (20 mM HEPES, pH 5.5, containing 2 mM EDTA and 2 mM EGTA).
-
Separation: Apply the reaction mixture to a 1 mL column of Dowex AG50W-X8 (Na⁺ form) cation-exchange resin. The positively charged [¹⁴C]L-arginine binds to the resin, while the neutral [¹⁴C]L-citrulline passes through.
-
Elution: Elute the [¹⁴C]L-citrulline with 2 x 1 mL of distilled water.
-
Quantification: Add the eluate to 10 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.
Griess Assay for Nitrite Determination
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the reaction supernatant.
a. Experimental Workflow
Caption: Griess Assay Workflow.
-
Sample Preparation: Collect the supernatant from the NOS activity assay or from cell culture experiments where NO production is being measured.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in the same buffer or medium as the samples.
-
Griess Reaction:
-
To 50 µL of sample or standard in a 96-well plate, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples.
Conclusion
For researchers focused on the specific role of iNOS in physiological or pathological processes, this compound is the superior choice due to its pronounced selectivity. Its use minimizes the confounding effects of inhibiting eNOS and nNOS, allowing for a more precise dissection of iNOS-mediated pathways. In contrast, L-NAME, while a potent NOS inhibitor, is best suited for studies where a general reduction in NO from all sources is desired, or as a tool to induce experimental models of hypertension. The selection between these two inhibitors should be guided by the specific research question and the desired level of isoform selectivity.
References
- 1. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Griess Test [protocols.io]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to L-NIL Hydrochloride and 1400W for In Vivo iNOS Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of L-NIL hydrochloride and 1400W, two prominent inhibitors of inducible nitric oxide synthase (iNOS), for in vivo research applications. This guide provides a detailed analysis of their mechanisms, selectivity, and reported in vivo efficacy, supported by experimental data and protocols.
In the realm of inflammation, sepsis, and neurodegenerative disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory conditions. Consequently, potent and selective iNOS inhibitors are invaluable tools for elucidating the role of iNOS in disease and for the development of novel therapeutics. This guide presents a comparative overview of two widely used iNOS inhibitors: L-N6-(1-iminoethyl)lysine hydrochloride (this compound) and N-(3-(Aminomethyl)benzyl)acetamidine (1400W).
Mechanism of Action and Selectivity
Both L-NIL and 1400W are potent inhibitors of iNOS, but they exhibit distinct characteristics in their mechanism and selectivity profiles. L-NIL acts as a relatively selective iNOS inhibitor.[1] In contrast, 1400W is described as a slow, tight-binding, and highly selective inhibitor of iNOS.[2]
The selectivity of these inhibitors for iNOS over the other two nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a crucial factor for in vivo studies to minimize off-target effects. 1400W demonstrates exceptional selectivity, being at least 5000-fold more selective for human iNOS versus eNOS and over 200-fold more selective against nNOS.[3] L-NIL also shows selectivity for iNOS, but to a lesser extent than 1400W.[1][4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the key quantitative data for this compound and 1400W, providing a clear comparison of their inhibitory activities.
| Inhibitor | Target | IC50 | Species | Reference |
| This compound | iNOS | 3.3 µM | Mouse | [4][5] |
| nNOS | 92 µM | Rat | [4] | |
| eNOS | 8-38 µM | Not Specified | [1] | |
| 1400W | iNOS | ~0.2 µM | Mouse (RAW264.7 cells) | |
| nNOS | 2 µM (Ki) | Human | [2] | |
| eNOS | 50 µM (Ki) | Human | [2] |
| Inhibitor | Parameter | Value | Species | Reference |
| This compound | Selectivity (nNOS IC50 / iNOS IC50) | ~28-fold | Mouse/Rat | [4] |
| 1400W | Kd (iNOS) | ≤ 7 nM | Human | [6] |
| Selectivity (eNOS Ki / iNOS Kd) | >5000-fold | Human | [2][3] | |
| Selectivity (nNOS Ki / iNOS Kd) | >200-fold | Human | [3] |
In Vivo Experimental Protocols
Detailed methodologies are critical for reproducible in vivo research. Below are representative experimental protocols for this compound and 1400W in established animal models.
This compound in Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory effects of compounds.
-
Animal Model: Male Wistar rats (150-200g).
-
Induction of Edema: Subplantar injection of 0.1 mL of 1% (w/v) carrageenan in saline into the right hind paw.
-
L-NIL Administration: this compound is dissolved in sterile saline. A dose range of 5-25 mg/kg is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.[7]
-
Outcome Measures: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the L-NIL-treated group to the vehicle-treated control group. At the end of the experiment, paws can be collected for ex vivo analysis of iNOS activity and cyclic GMP concentration.[7]
1400W in a Rat Model of Traumatic Brain Injury (TBI)
This protocol is designed to evaluate the neuroprotective effects of iNOS inhibition.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Induction of TBI: A lateral fluid percussion injury model is commonly used.
-
1400W Administration: 1400W is dissolved in a suitable vehicle. A typical treatment regimen involves a bolus injection of 20 mg/kg (s.c.) at 18 hours post-TBI, followed by a continuous subcutaneous infusion at a rate of 2.2 mg/kg/h for 54 hours (from 18 to 72 hours post-TBI).[8]
-
Outcome Measures: Histopathological analysis of brain lesion volume at 72 hours post-TBI is a primary outcome.[8] Other assessments can include neurological severity scores, behavioral tests (e.g., Morris water maze), and measurement of biochemical markers of inflammation and oxidative stress in brain tissue.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
The following diagram illustrates the signaling pathway leading to iNOS expression and the subsequent production of nitric oxide.
Conclusion
Both this compound and 1400W are effective tools for the in vivo investigation of iNOS. The choice between these two inhibitors will depend on the specific requirements of the study. 1400W offers superior selectivity for iNOS, which is a significant advantage in minimizing potential off-target effects and simplifying data interpretation. L-NIL, while less selective, has also been successfully used in a variety of in vivo models and may be a suitable alternative. Researchers should carefully consider the selectivity profile, the specific experimental model, and the desired outcomes when selecting the appropriate iNOS inhibitor for their in vivo studies. This guide provides a foundation for making an informed decision and for designing robust and reproducible experiments.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signals for the induction of nitric oxide synthase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Characterization of Traumatic Brain Injury Neuropathology with Structural and Functional Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
Safety Operating Guide
Navigating the Safe Disposal of L-NIL Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling L-NIL hydrochloride are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. While specific disposal protocols for every chemical are not always readily available, a systematic approach based on established hazardous waste management principles is essential. This guide provides a procedural framework for the safe and compliant disposal of this compound, emphasizing the importance of institutional and regulatory adherence.
Understanding this compound: Key Properties
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS) and should be treated as a potentially hazardous substance.[1] The following table summarizes its key physical and chemical properties.
| Property | Data | Citation(s) |
| Physical State | Crystalline solid | [2] |
| Molecular Formula | C₈H₁₇N₃O₂ · 2HCl | [1] |
| Molecular Weight | 260.2 g/mol | [1] |
| Solubility | Water (~50 mg/ml), DMSO (~15 mg/ml), DMF (~15 mg/ml), Ethanol (~1 mg/ml) | [2] |
| Stability | Stable for at least 4 years when stored at -20°C in its solid form. Aqueous solutions are not recommended for storage for more than one day. | [1][2] |
Standard Operating Procedure for this compound Disposal
The disposal of this compound, like any laboratory chemical, should be approached with a clear and systematic process. The following steps are based on general best practices for hazardous waste management in a laboratory setting.
1. Initial Assessment and Waste Classification:
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information for safe handling and disposal. It will contain a section on disposal considerations that should be followed.
-
Treat as Hazardous Waste: In the absence of explicit information to the contrary, this compound and any materials contaminated with it should be treated as hazardous waste.[2]
2. Segregation and Collection:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.[3][4]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3][5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated solid waste container.
-
Liquid Waste: Collect solutions of this compound and the first rinse of emptied containers in a designated liquid waste container.
-
3. Labeling and Storage:
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6] The date of waste accumulation should also be recorded.
-
Secure Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[4][7] This area should be away from general lab traffic and incompatible materials. The container must be kept closed except when adding waste.[5]
4. Disposal of Empty Containers:
-
Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water, given its solubility).[5]
-
Rinsate Collection: The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but only with explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Container Disposal: Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and final disposal.[4][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
